molecular formula C20H19NO6 B1591443 Fmoc-Glu-OH-15N CAS No. 287484-34-8

Fmoc-Glu-OH-15N

Cat. No. B1591443
M. Wt: 370.4 g/mol
InChI Key: QEPWHIXHJNNGLU-ZKBIZJTASA-N
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Description

“Fmoc-Glu-OH-15N” is a compound with the linear formula HO2C(CH2)2CH(NH-Fmoc)CO2H . It is also known as N-(9-Fluorenylmethoxycarbonyl)-L-glutamic-15N acid or L-Glutamic acid-15N . The molecular weight of this compound is 370.36 .


Synthesis Analysis

The synthesis of “Fmoc-Glu-OH-15N” involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group .


Molecular Structure Analysis

The molecular structure of “Fmoc-Glu-OH-15N” is represented by the SMILES string OC(=O)CCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . This structure indicates that the compound contains a 15N atom .


Physical And Chemical Properties Analysis

It has an optical activity of [α]20/D −22°, c = 1 in DMF . The compound has a melting point of 185-188 °C (lit.) . It is suitable for bio NMR techniques .

Scientific Research Applications

Fluorogenic Labeling and Analysis

One of the primary applications of Fmoc derivatives, such as Fmoc-Glu-OH-15N, involves fluorogenic labeling for the analysis of environmental samples. For instance, Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) has been used for the rapid determination of pesticides like glufosinate in environmental water samples. This method involves precolumn derivatization with Fmoc-Cl, yielding highly fluorescent derivatives that can be efficiently separated and quantified using coupled-column liquid chromatography with fluorescence detection (Sancho et al., 1996). The same principle applies to the detection of other analytes, where Fmoc derivatives serve as precursors for fluorogenic labeling, enhancing sensitivity and specificity in the analysis.

Peptide Synthesis

Fmoc chemistry is pivotal in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of amino acids during the assembly of peptides. The process allows for the sequential addition of amino acids to a growing peptide chain, with Fmoc groups being removed selectively before the addition of the next amino acid. This method is widely used due to its efficiency and the high purity of peptides obtained. For instance, peptides containing photocaged aspartic acid or glutamic acid have been synthesized using Fmoc-compatible methods, allowing for the incorporation of photosensitive groups into peptides (Tang et al., 2015).

Material Science and Hydrogel Formation

In the field of material science, Fmoc-modified amino acids and peptides have been explored for their self-assembling properties, leading to the formation of functional materials such as hydrogels. These hydrogels have applications in cell culture, drug delivery, and tissue engineering due to their biocompatibility and tunable mechanical properties. For example, Fmoc-modified dipeptide derivatives have been shown to form organogels under specific conditions, with their self-assembly driven by π-π stacking and hydrogen bonding (Geng et al., 2017).

Analytical Chemistry

Fmoc derivatives also find applications in analytical chemistry for the derivatization and quantification of various biomolecules. For instance, Fmoc-Cl has been utilized for the derivatization of amino sugars and sugar alcohols, improving their detectability and quantification in complex samples using techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) (Zhang et al., 1996).

Environmental Monitoring

In environmental monitoring, the modification of detection methods with Fmoc derivatives enhances the sensitivity and specificity of analyses. For example, the determination of pesticide residues in plant-origin foods has been achieved using a method involving Fmoc-Cl derivatization, demonstrating the utility of Fmoc chemistry in environmental safety and food quality assessment (Han et al., 2016).

Safety And Hazards

When handling “Fmoc-Glu-OH-15N”, it is advised to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

Future Directions

“Fmoc-Glu-OH-15N” is a 15N-labeled compound that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests potential future applications in the field of drug development and biomedical research.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPWHIXHJNNGLU-ZKBIZJTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583964
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu-OH-15N

CAS RN

287484-34-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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